molecular formula C22H26N2O3 B3443493 N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide

N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide

Cat. No. B3443493
M. Wt: 366.5 g/mol
InChI Key: JDUBPKYJRFGKFB-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide, also known as MMMP, is a compound that has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Quantum Cascade Lasers (QCLs)

The quantum cascade laser (QCL) has emerged as a powerful tool in scientific research, commercial applications, and defense and security markets. Over the past two decades, QCLs have revolutionized various fields, addressing global challenges such as climate change, healthcare costs, pollution, and protection of first responders and soldiers . Key applications include:

European Research and Innovation Performance

The European Commission’s Science, Research, and Innovation Performance (SRIP) report analyzes Europe’s performance in science and innovation. It emphasizes the role of research and innovation in driving competitiveness, environmental sustainability, and quality of life. Key findings include:

Green Start-ups and Sustainable Productivity Growth

The SRIP report explores green start-ups and sustainable productivity growth. It investigates regional diversification in green technologies and discusses policy actions to promote inclusivity and resilience .

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15-8-9-20(27-3)19(14-15)23-21(25)17-10-12-24(13-11-17)22(26)18-7-5-4-6-16(18)2/h4-9,14,17H,10-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUBPKYJRFGKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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